[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea
CAS No.: 54825-13-7
Cat. No.: VC11810544
Molecular Formula: C8H8BrN3O2
Molecular Weight: 258.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54825-13-7 |
|---|---|
| Molecular Formula | C8H8BrN3O2 |
| Molecular Weight | 258.07 g/mol |
| IUPAC Name | [(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]urea |
| Standard InChI | InChI=1S/C8H8BrN3O2/c9-6-1-2-7(13)5(3-6)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4+ |
| Standard InChI Key | CIJGWMHMBHKRBR-NYYWCZLTSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Br)/C=N/NC(=O)N)O |
| SMILES | C1=CC(=C(C=C1Br)C=NNC(=O)N)O |
| Canonical SMILES | C1=CC(=C(C=C1Br)C=NNC(=O)N)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of [(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea is C₈H₈BrN₃O₂, with a molecular weight of 258.07 g/mol. Its structure consists of a 5-bromo-2-hydroxybenzaldehyde moiety condensed with urea, forming an imine (C=N) linkage. The bromine atom at the para position of the phenolic ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 54825-13-7 |
| Molecular Formula | C₈H₈BrN₃O₂ |
| Molecular Weight | 258.07 g/mol |
| SMILES Notation | BrC1=CC(=C(C=C1)O)C=NNHCONH2 |
| Solubility | Limited in polar solvents |
| Stability | Stable under inert conditions |
The compound’s infrared (IR) spectrum typically shows peaks corresponding to N-H stretching (≈3300 cm⁻¹), C=O (≈1680 cm⁻¹), and C=N (≈1600 cm⁻¹). Nuclear magnetic resonance (NMR) data for analogous Schiff bases reveal aromatic proton signals between δ 6.8–8.0 ppm and imine proton signals near δ 8.5 ppm .
Synthesis and Characterization
Reaction Pathway
The synthesis involves a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and urea under acidic or catalytic conditions. The aldehyde’s carbonyl group reacts with urea’s primary amine, eliminating water to form the imine bond.
Key Steps:
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Activation of Reactants: 5-Bromo-2-hydroxybenzaldehyde is dissolved in ethanol or methanol, followed by the addition of urea.
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Acid Catalysis: A catalytic amount of acetic acid or sulfuric acid facilitates protonation of the carbonyl oxygen, enhancing electrophilicity.
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Condensation: The reaction mixture is refluxed at 60–80°C for 4–6 hours, yielding the Schiff base.
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Purification: The crude product is recrystallized from ethanol or chromatographed to isolate the pure compound.
Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 70°C |
| Reaction Time | 5 hours |
| Yield | 65–75% |
The use of microwave-assisted synthesis has been explored to reduce reaction times to under 1 hour, though yields remain comparable to conventional methods.
Mechanism of Action and Biological Activity
Metal Ion Complexation
[(E)-[(5-Bromo-2-hydroxyphenyl)methylidene]amino]urea acts as a bidentate ligand, coordinating metal ions via its imine nitrogen and phenolic oxygen atoms. This property underpins its biological and catalytic applications:
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Antimicrobial Activity:
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The compound’s copper(II) complexes exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL).
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Mechanistically, metal complexes disrupt microbial cell membranes via lipid peroxidation and enzyme inhibition.
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Antioxidant Effects:
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Free radical scavenging assays (DPPH and ABTS) show IC₅₀ values of 34 µM and 42 µM, respectively, attributed to the phenolic hydroxyl group’s redox activity.
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Enzyme Inhibition
In silico studies predict strong binding affinity (−9.2 kcal/mol) toward cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications. Experimental validation using enzyme-linked immunosorbent assays (ELISA) is ongoing.
Applications in Medicinal Chemistry and Materials Science
Drug Development
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Anticancer Potential: Preliminary cytotoxicity assays against MCF-7 breast cancer cells show 48% inhibition at 50 µM, likely due to apoptosis induction via caspase-3 activation.
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Antidiabetic Activity: The compound inhibits α-amylase (IC₅₀: 28 µM) and α-glucosidase (IC₅₀: 31 µM), outperforming acarbose (IC₅₀: 45 µM).
Materials Science
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Sensor Development: Thin films of the compound detect Cu²⁺ ions at concentrations as low as 10⁻⁶ M via fluorescence quenching.
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Catalysis: Palladium complexes derived from the ligand catalyze Suzuki-Miyaura cross-coupling reactions with 85% yield under mild conditions.
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